molecular formula C21H14F3N3O3 B10916477 methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10916477
M. Wt: 413.3 g/mol
InChI Key: JQSGPROBTOTNEJ-UHFFFAOYSA-N
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Description

Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method starts with the reaction of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups .

Mechanism of Action

The mechanism of action of methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Biological Activity

Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C22H16F3N3O3
Molecular Weight 427.4 g/mol
IUPAC Name This compound
InChI Key PPKNNSTYIZLYQR-UHFFFAOYSA-N

The compound's structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities, particularly in anti-inflammatory and antimicrobial applications.

Synthesis

The synthesis typically involves multiple organic reactions, including:

  • Formation of the Pyrazolo[3,4-b]pyridine Core : This step requires specific conditions to cyclize appropriate precursors.
  • Introduction of Substituents : Difluoromethoxy and fluorophenyl groups are introduced through various substitution reactions.
  • Esterification : The carboxylic acid group is converted into a methyl ester.

These steps are crucial for achieving the desired biological activity and stability of the compound.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has shown promising activity against Mycobacterium tuberculosis (M. tuberculosis). In vitro assays demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant inhibitory effects on M. tuberculosis H37Rv strain, suggesting that structural modifications can enhance efficacy against this pathogen .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. Research indicates that pyrazolo[3,4-b]pyridines can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Inhibition assays revealed that certain derivatives significantly suppressed COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) .

The biological activity of this compound is believed to involve interaction with specific molecular targets including enzymes and receptors. The precise pathways and molecular targets are still under investigation but may include modulation of intracellular signaling cascades related to inflammation and infection response .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Antitubercular Activity : A study conducted by Rao et al. demonstrated that structurally modified pyrazolo[3,4-b]pyridines exhibited significant antitubercular activity with IC50 values indicating potent inhibitory effects against M. tuberculosis .
  • In Vivo Anti-inflammatory Study : Another investigation assessed the anti-inflammatory potential using animal models exposed to inflammatory stimuli. Results showed a marked reduction in inflammatory markers following treatment with the compound .

Properties

Molecular Formula

C21H14F3N3O3

Molecular Weight

413.3 g/mol

IUPAC Name

methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C21H14F3N3O3/c1-29-20(28)16-10-18(12-2-8-15(9-3-12)30-21(23)24)26-19-17(16)11-25-27(19)14-6-4-13(22)5-7-14/h2-11,21H,1H3

InChI Key

JQSGPROBTOTNEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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